molecular formula C9H7BFNO2 B3043139 (4-fluoroquinolin-3-yl)boronic Acid CAS No. 745784-11-6

(4-fluoroquinolin-3-yl)boronic Acid

Cat. No.: B3043139
CAS No.: 745784-11-6
M. Wt: 190.97 g/mol
InChI Key: WLFUWHBBRKKHJM-UHFFFAOYSA-N
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Description

(4-Fluoroquinolin-3-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a fluorine atom at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Fluoroquinoline-3-boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared and generally environmentally benign .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The compound’s boronic acid group plays a crucial role in this reaction, enabling the formation of carbon–carbon bonds .

Pharmacokinetics

Information on the pharmacokinetics of 4-Fluoroquinoline-3-boronic acid is limited. It’s known that the compound is solid and light yellow in appearance . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The compound is used in laboratory settings and should be handled with care due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

Biochemical Analysis

Biochemical Properties

4-Fluoroquinoline-3-boronic acid plays a significant role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with active site residues. Additionally, 4-Fluoroquinoline-3-boronic acid can bind to proteins and other biomolecules through its boronic acid moiety, which forms stable complexes with diols and other nucleophilic groups .

Cellular Effects

The effects of 4-Fluoroquinoline-3-boronic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can modulate the activity of kinases, leading to altered phosphorylation states of downstream targets. Furthermore, 4-Fluoroquinoline-3-boronic acid affects gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Fluoroquinoline-3-boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This interaction inhibits enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, 4-Fluoroquinoline-3-boronic acid can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoroquinoline-3-boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that 4-Fluoroquinoline-3-boronic acid can have sustained effects on cellular function, although its potency may diminish with time .

Dosage Effects in Animal Models

The effects of 4-Fluoroquinoline-3-boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Fluoroquinoline-3-boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without inducing toxicity .

Metabolic Pathways

4-Fluoroquinoline-3-boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic processes can affect the overall activity and efficacy of 4-Fluoroquinoline-3-boronic acid, influencing its role in biochemical reactions .

Transport and Distribution

Within cells and tissues, 4-Fluoroquinoline-3-boronic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The distribution of 4-Fluoroquinoline-3-boronic acid within different cellular compartments can affect its biological activity and function .

Subcellular Localization

The subcellular localization of 4-Fluoroquinoline-3-boronic acid is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoroquinolin-3-yl)boronic acid typically involves the borylation of a suitable quinoline precursor. One common method is the palladium-catalyzed borylation of 4-fluoroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere, often at elevated temperatures, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Comparison with Similar Compounds

Uniqueness: (4-Fluoroquinolin-3-yl)boronic acid is unique due to the specific positioning of the fluorine and boronic acid groups, which imparts distinct reactivity and biological activity. This positioning allows for selective interactions in both chemical and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-fluoroquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFUWHBBRKKHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2N=C1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-11-6
Record name (4-fluoroquinolin-3-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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